3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4-[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-13-6-8-14(9-7-13)26(24,25)21-11-4-5-15(21)16(22)20-12-10-19-17(23)18(20,2)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQUFYLPHSPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCNC(=O)C3(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological properties, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from readily available piperazine derivatives and tosylated pyrrolidines. The process may include the formation of the piperazine ring, followed by the introduction of the tosylpyrrolidine and carbonyl functionalities through various coupling reactions.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of piperazine derivatives. In vitro assays demonstrated that compounds with similar structures to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Piperazine-based compounds have also been investigated for their neuroprotective effects. Research indicates that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of piperazine derivatives found that those with bulky substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications to the piperazine ring could optimize efficacy .
- Anticancer Activity : In a comparative study, this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The compound's ability to induce cell cycle arrest in the G0/G1 phase was particularly notable .
Research Findings Summary Table
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall disruption. |
| Anticancer | Induces apoptosis in cancer cell lines; modulates caspases and cell cycle regulators. |
| Neuroprotective | Reduces oxidative stress; potential applications in neurodegenerative diseases. |
Scientific Research Applications
3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores its scientific research applications, synthesizing knowledge from various studies and case reports.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The presence of the tosyl group in this compound may enhance its solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies .
Anticancer Potential
Compounds with similar piperazine structures have been investigated for their anticancer properties. For example, certain piperazine derivatives have demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could be evaluated in preclinical models for its anticancer potential .
Neurological Applications
Piperazine derivatives are also studied for their effects on the central nervous system (CNS). Some compounds have shown promise as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Investigating the pharmacological profile of this compound could reveal its potential as a CNS-active agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Key steps include:
- Formation of Tosylpyrrolidine : The tosyl group is introduced to the pyrrolidine backbone through sulfonation reactions.
- Carbonyl Introduction : A carbonyl group is added via acylation reactions to form the final compound.
- Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various piperazine derivatives, this compound was tested against clinical isolates of bacteria. Results indicated a significant zone of inhibition compared to control groups, suggesting strong antibacterial properties.
Case Study 2: Anticancer Activity
Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Chemical Reactions Analysis
Hydrolysis Reactions
The lactam ring and amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions.
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Mechanistic Insight : Acidic hydrolysis of the lactam generates a diamino carboxylic acid, while basic hydrolysis cleaves the amide bond via nucleophilic attack by hydroxide ions .
Alkylation and Acylation
The secondary amine in the piperazinone ring (after lactam opening) and the sulfonamide nitrogen can undergo alkylation or acylation.
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Steric Effects : The 3,3-dimethyl groups on the piperazinone ring limit reactivity at adjacent positions .
Nucleophilic Substitution at the Tosyl Group
The tosyl (p-toluenesulfonyl) group may act as a leaving group under strongly basic conditions.
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Limitations : The tosyl group’s stability necessitates harsh conditions for substitution or cleavage .
Ring-Opening and Cycloaddition Reactions
The lactam ring can participate in ring-opening polymerization or cycloaddition under catalytic conditions.
-
Kinetics : Polymerization proceeds via coordination-insertion mechanisms, while cycloadditions require Cu(I) catalysis .
Coordination Chemistry
The carbonyl oxygen and sulfonamide nitrogen may act as ligands for metal ions.
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | Methanol, RT | Square-planar Cu(II)-piperazinone complex | 8.2 ± 0.3 | |
| Pd(II) | DMSO, 60°C | Pd(II)-sulfonamide chelate | 10.1 ± 0.5 |
Functional Group Transformations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
(a) BI81794: 3,3-Dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazin-2-one
This compound (CAS 1048679-85-1) replaces the tosyl group in the target molecule with a thiophene-2-sulfonyl substituent. Key differences include:
Data Table 1: Comparison of Key Analogs
(b) S-2720: 6-Chloro-3,3-dimethyl-4-(isopropenyl-oxycarbonyl)-3,4-dihydro-quinoxalin-2(1H)thione
The quinoxaline core introduces aromaticity and planar geometry, contrasting with the non-aromatic, puckered piperazin-2-one ring. This structural difference likely impacts binding modes in enzyme targets .
(c) Trifluoromethylpyridinyl Derivatives
Example 9 in describes a compound with a trifluoromethylpyridinyl-piperazine group. The electron-withdrawing CF3 group enhances metabolic resistance compared to the tosyl group, while the pyridine ring enables π-π stacking interactions absent in the target compound .
Q & A
Q. How can researchers design a synthetic route for 3,3-dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one, considering its structural complexity?
- Methodological Answer : The synthesis should prioritize modular assembly of the pyrrolidine and piperazinone moieties. Start with the tosylation of pyrrolidine to introduce the sulfonamide group (tosyl), followed by coupling with a pre-functionalized piperazin-2-one scaffold. Use peptide coupling reagents (e.g., HATU or EDCI) for amide bond formation between the tosylpyrrolidine carboxylic acid and the piperazinone amine. Protect reactive sites (e.g., ketone in piperazinone) during intermediate steps. Confirm stepwise purity via HPLC and LC-MS .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the dimethyl groups on the piperazinone and the tosylpyrrolidine linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), resolve the 3D structure to confirm stereochemistry and intramolecular hydrogen bonding .
- HPLC with UV/Vis Detection : Quantify impurities using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the tosyl group or piperazinone ring degradation .
- Waste Disposal : Neutralize acidic or basic byproducts before disposal according to institutional guidelines for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or competing side reactions. Design controlled experiments:
- Solvent Screening : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar solvents (THF).
- Kinetic Studies : Use -NMR to monitor reaction progress and identify intermediates (e.g., enolate formation at the piperazinone carbonyl).
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict transition-state energies and regioselectivity .
Q. What strategies can be used to evaluate the compound’s potential as a protease inhibitor, given its structural similarity to peptidomimetics?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the tosylpyrrolidine moiety and protease active sites (e.g., HIV-1 protease).
- Enzymatic Assays : Measure IC values using fluorogenic substrates (e.g., FRET-based assays) in buffer systems mimicking physiological pH.
- SAR Analysis : Synthesize analogs with modified tosyl groups or dimethyl substituents to correlate structural features with inhibitory activity .
Q. How can researchers address discrepancies in HPLC impurity profiles between batches?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acid/base) to identify degradation pathways.
- LC-MS/MS : Characterize impurities by fragmentation patterns. Common impurities may include de-tosylated derivatives or oxidized piperazinone rings.
- Column Optimization : Switch to a phenyl-hexyl stationary phase for better resolution of polar degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
